molecular formula C13H14N2S B1455092 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1350988-88-3

4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1455092
M. Wt: 230.33 g/mol
InChI Key: MYMCYOHOGNNYBB-UHFFFAOYSA-N
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Description

The compound “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. While there is no direct information available for this specific compound, related compounds such as “(4-METHYLPYRIDIN-2-YL)METHANAMINE” and “2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine” have been studied . These compounds belong to the class of organic compounds known as pyridinylpyrimidines .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine derivatives, including 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been synthesized and evaluated for various biological activities. These compounds play a crucial role in drug development due to their potent biological activities, making them lead molecules for future drugs. Many drugs in the market and under clinical development contain this core, highlighting its importance in the synthesis of drug or drug intermediates. The synthetic schemes and biological activities of these analogs have been extensively reviewed, focusing on their contribution to medicinal chemistry (J. Sangshetti et al., 2014).

Coordination Chemistry

The compound has shown selective coordination to zinc(II) through its tetrahydrothieno pyridine domain. This property is leveraged in the synthesis of coordination polymers with potential applications in materials science. The structural features and coordination behavior of such compounds have been elucidated through single-crystal X-ray crystallography, providing insights into their assembly and structural characteristics (Y. Klein et al., 2014).

Hydrogen Bonding and Supramolecular Chemistry

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the versatility of this scaffold in forming hydrogen-bonded networks. These compounds have been characterized by single-crystal X-ray crystallography, demonstrating their potential in supramolecular chemistry and material science (C. Aakeröy et al., 2007).

Complement Inhibition Activity

Tetrahydrothieno[3,2-c]pyridine derivatives have been evaluated for their activity in inhibiting the activation of the human complement system, showing improved inhibitory activity over existing derivatives like Ticlopidine and Clopidogrel. These findings suggest their potential use in therapeutic applications related to the immune system (H. E. Master et al., 2008).

Water Oxidation Catalysts

The core structure has been utilized in the design of Ru complexes for water oxidation, demonstrating the compound's role in catalysis and renewable energy applications. These complexes have shown significant activity in oxygen evolution reactions, with turnover numbers highlighting their efficiency (R. Zong & R. Thummel, 2005).

Single-Molecule Conductance

The scaffold has contributed to the synthesis and electrochemical characterization of bimetallic complexes with potential applications in molecular electronics. The study of single-molecule conductance of these complexes offers insights into their electronic properties and the tunneling mechanism of conductance (R. Davidson et al., 2015).

properties

IUPAC Name

4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-3-2-4-11(15-9)13-10-6-8-16-12(10)5-7-14-13/h2-4,6,8,13-14H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMCYOHOGNNYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163334
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

1350988-88-3
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350988-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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